molecular formula C10H16O2 B14262852 (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane CAS No. 172268-68-7

(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane

Cat. No.: B14262852
CAS No.: 172268-68-7
M. Wt: 168.23 g/mol
InChI Key: VRBJTOHWNKXDHF-VIFPVBQESA-N
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Description

(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The specific structure of this compound includes two ethyl groups and a propynyl group attached to the dioxolane ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, need to be optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethyl and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies and as a probe for investigating biological pathways.

    Medicine: Possible applications in drug development and as a precursor for pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2,2-Diethyl-1,3-dioxolane: Lacks the propynyl group, which may affect its reactivity and applications.

    (4S)-2,2-Diethyl-4-methyl-1,3-dioxolane: Contains a methyl group instead of a propynyl group, leading to different chemical properties.

    (4S)-2,2-Diethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains a prop-2-en-1-yl group, which may result in different reactivity.

Uniqueness

The presence of the prop-2-yn-1-yl group in (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity towards certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

CAS No.

172268-68-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4S)-2,2-diethyl-4-prop-2-ynyl-1,3-dioxolane

InChI

InChI=1S/C10H16O2/c1-4-7-9-8-11-10(5-2,6-3)12-9/h1,9H,5-8H2,2-3H3/t9-/m0/s1

InChI Key

VRBJTOHWNKXDHF-VIFPVBQESA-N

Isomeric SMILES

CCC1(OC[C@@H](O1)CC#C)CC

Canonical SMILES

CCC1(OCC(O1)CC#C)CC

Origin of Product

United States

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